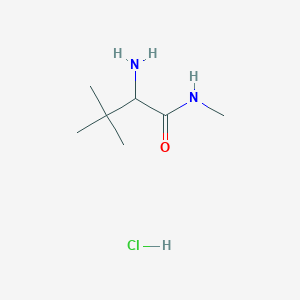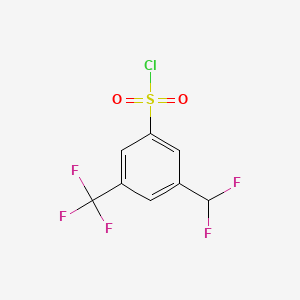
3-Difluoromethyl-5-(trifluoromethyl)benzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Difluoromethyl)-5-(trifluoromethyl)benzene-1-sulfonyl chloride is a chemical compound that features both difluoromethyl and trifluoromethyl groups attached to a benzene ring, along with a sulfonyl chloride functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under specific conditions using appropriate reagents to achieve the desired substitution on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Difluoromethyl)-5-(trifluoromethyl)benzene-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Addition Reactions: The difluoromethyl and trifluoromethyl groups can participate in addition reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, as well as oxidizing and reducing agents for redox reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.
Applications De Recherche Scientifique
3-(Difluoromethyl)-5-(trifluoromethyl)benzene-1-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate the effects of fluorinated groups on biological activity.
Industry: The compound is used in the production of materials with unique properties, such as increased stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 3-(difluoromethyl)-5-(trifluoromethyl)benzene-1-sulfonyl chloride involves its interaction with molecular targets through its functional groups. The sulfonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. The difluoromethyl and trifluoromethyl groups can influence the compound’s reactivity and stability, affecting its overall biological and chemical activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,4-Trifluorobenzene-1-sulfonyl chloride
- 4-(Trifluoromethyl)benzene-1-sulfonyl chloride
- 2-Cyano-4-(trifluoromethyl)benzene-1-sulfonyl chloride
Uniqueness
3-(Difluoromethyl)-5-(trifluoromethyl)benzene-1-sulfonyl chloride is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which can impart distinct chemical and physical properties
Propriétés
Formule moléculaire |
C8H4ClF5O2S |
|---|---|
Poids moléculaire |
294.63 g/mol |
Nom IUPAC |
3-(difluoromethyl)-5-(trifluoromethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C8H4ClF5O2S/c9-17(15,16)6-2-4(7(10)11)1-5(3-6)8(12,13)14/h1-3,7H |
Clé InChI |
IODKYNJAYBPHHQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C(F)(F)F)S(=O)(=O)Cl)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Dioxoisoindolin-2-YL bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13574538.png)
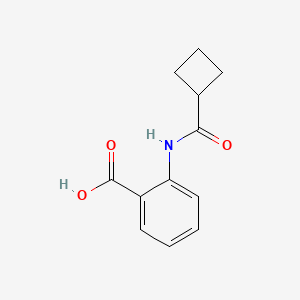
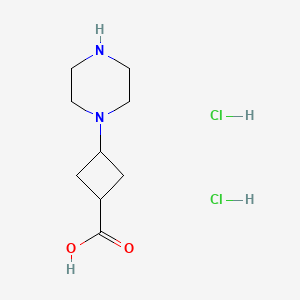
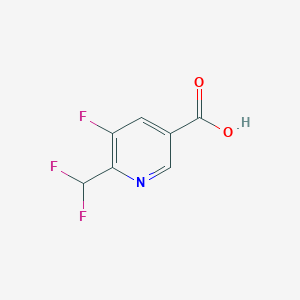

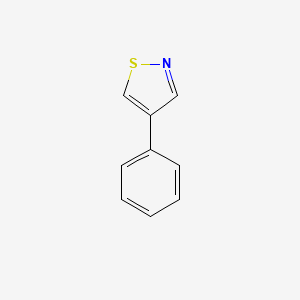
![Rac-ethyl6-{[(1r,4r)-4-aminocyclohexyl]oxy}pyridine-3-carboxylatedihydrochloride,trans](/img/structure/B13574585.png)
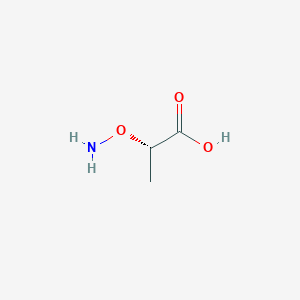

![3-{3-[(5-azidopentyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione](/img/structure/B13574596.png)
![2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-yl}acetic acid](/img/structure/B13574600.png)
